Cas no 2060045-84-1 (7-(aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido2,3-bpyrazin-2-one)

7-(aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido2,3-bpyrazin-2-one structure
2060045-84-1 structure
Product Name:7-(aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido2,3-bpyrazin-2-one
CAS No:2060045-84-1
MF:C11H16N4O
MW:220.270941734314
MDL:MFCD30488316
CID:5612988
PubChem ID:125451345
Update Time:2025-10-20

7-(aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido2,3-bpyrazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
    • EN300-330619
    • 2060045-84-1
    • 7-(Aminomethyl)-4-propyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one
    • Pyrido[2,3-b]pyrazin-2(1H)-one, 7-(aminomethyl)-3,4-dihydro-4-propyl-
    • 7-(aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido2,3-bpyrazin-2-one
    • MDL: MFCD30488316
    • Inchi: 1S/C11H16N4O/c1-2-3-15-7-10(16)14-9-4-8(5-12)6-13-11(9)15/h4,6H,2-3,5,7,12H2,1H3,(H,14,16)
    • InChI Key: BQBICUQNCVXHMO-UHFFFAOYSA-N
    • SMILES: O=C1CN(C2C(=CC(CN)=CN=2)N1)CCC

Computed Properties

  • Exact Mass: 220.13241115g/mol
  • Monoisotopic Mass: 220.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 71.2Ų

Experimental Properties

  • Density: 1.176±0.06 g/cm3(Predicted)
  • Boiling Point: 471.6±45.0 °C(Predicted)
  • pka: 12.87±0.20(Predicted)

7-(aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido2,3-bpyrazin-2-one Pricemore >>

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Additional information on 7-(aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido2,3-bpyrazin-2-one

7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one: A Comprehensive Overview

The compound 7-(aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one (CAS No. 2060045-84-1) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridopyrazines, which are known for their unique structural features and versatile applications. The molecule's structure is characterized by a pyrido[2,3-b]pyrazine core with substituents at positions 7 and 4. Specifically, the 7-position bears an aminomethyl group (-CH₂NH₂), while the 4-position is substituted with a propyl group (-CH₂CH₂CH₃). These substituents play a crucial role in determining the compound's chemical reactivity and biological activity.

Recent studies have highlighted the importance of pyrido[2,3-b]pyrazines as scaffolds for drug discovery. The presence of the aminomethyl group at position 7 introduces additional functionalization possibilities, making this compound a valuable intermediate in organic synthesis. Moreover, the propyl group at position 4 enhances the molecule's lipophilicity, which is critical for its potential use in pharmaceutical applications where membrane permeability is essential.

The synthesis of 7-(aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one involves a series of carefully designed reactions that ensure high yield and purity. Researchers have explored various synthetic pathways, including condensation reactions and cyclization processes. One notable approach involves the reaction of an appropriate diamine with a carbonyl compound under specific conditions to form the pyrido[2,3-b]pyrazine core. Subsequent functionalization steps introduce the aminomethyl and propyl groups at their respective positions.

From a pharmacological perspective, this compound has shown promise in preclinical studies as a potential lead for developing new therapeutic agents. Its ability to modulate key biological targets makes it an interesting candidate for drug development. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in disease pathways. Additionally, its structural flexibility allows for further modifications to optimize its pharmacokinetic properties.

The application of 7-(aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are actively investigating its potential as a component in light-emitting diodes (LEDs) and solar cells due to its ability to absorb and emit light efficiently.

In terms of environmental impact and safety considerations, this compound has been subjected to rigorous testing to ensure compliance with regulatory standards. Its synthesis and handling follow established protocols to minimize environmental footprint and ensure worker safety.

In conclusion,7-(aminomethyl)-4-propyl-1H,2H,3H

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